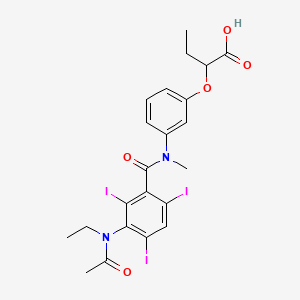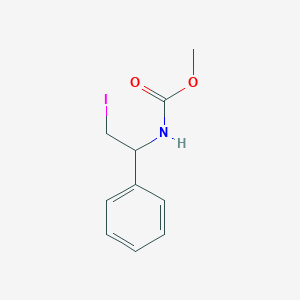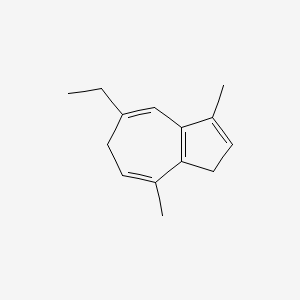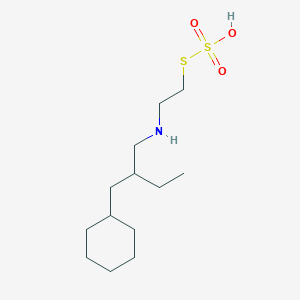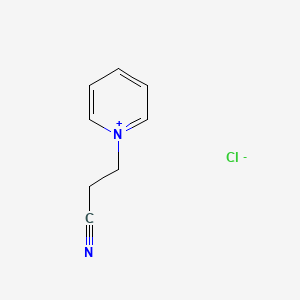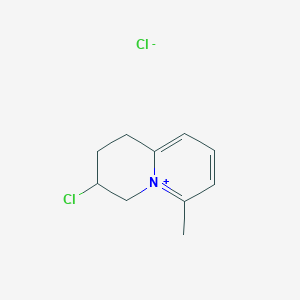
3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride is a chemical compound with the molecular formula C₁₀H₁₃Cl₂N. It is a derivative of quinolizinium, characterized by the presence of a chlorine atom and a methyl group on the tetrahydroquinolizinium ring .
Preparation Methods
The synthesis of 3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride typically involves the reaction of 6-methylquinolizinium with a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process may be catalyzed by acids or bases depending on the desired yield and purity . Industrial production methods may involve large-scale chlorination processes under controlled temperatures and pressures to ensure consistent quality and efficiency.
Chemical Reactions Analysis
3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolizinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinolizinium derivatives.
Scientific Research Applications
3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various quinolizinium derivatives, which are important in the study of heterocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride can be compared with other similar compounds such as:
Quinolizinium chloride: Lacks the methyl and chlorine substituents, making it less reactive in certain chemical reactions.
6-Methylquinolizinium chloride: Similar structure but without the chlorine atom, affecting its reactivity and biological activity.
3-Chloroquinolizinium chloride: Lacks the methyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
22949-35-5 |
|---|---|
Molecular Formula |
C10H13Cl2N |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
3-chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium;chloride |
InChI |
InChI=1S/C10H13ClN.ClH/c1-8-3-2-4-10-6-5-9(11)7-12(8)10;/h2-4,9H,5-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
FFEZLUSIKRFQRD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+]2CC(CCC2=CC=C1)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



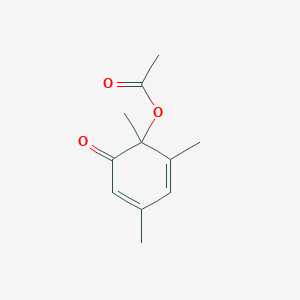

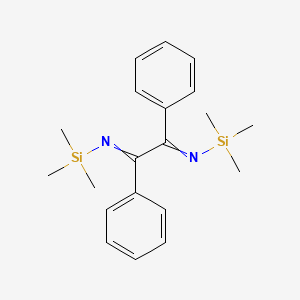

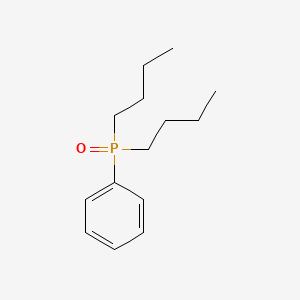
![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
